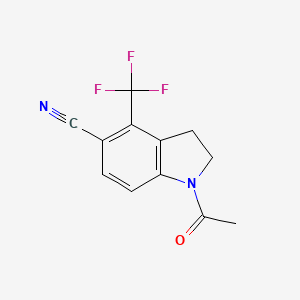

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile

Description

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile is a substituted indoline derivative featuring a trifluoromethyl (-CF₃) group at the 4-position, an acetyl (-COCH₃) group at the 1-position, and a carbonitrile (-CN) group at the 5-position. Indoline, a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, serves as the core scaffold.

Propriétés

Formule moléculaire |

C12H9F3N2O |

|---|---|

Poids moléculaire |

254.21 g/mol |

Nom IUPAC |

1-acetyl-4-(trifluoromethyl)-2,3-dihydroindole-5-carbonitrile |

InChI |

InChI=1S/C12H9F3N2O/c1-7(18)17-5-4-9-10(17)3-2-8(6-16)11(9)12(13,14)15/h2-3H,4-5H2,1H3 |

Clé InChI |

YBIKOMJHGXMMBN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1CCC2=C1C=CC(=C2C(F)(F)F)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile

General Synthetic Strategy

The synthesis of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile generally involves the following key steps:

- Construction or functionalization of the indoline ring system.

- Introduction of the trifluoromethyl group at the 4-position.

- Installation of the carbonitrile (cyano) group at the 5-position.

- Acetylation at the nitrogen-1 position.

Multiple synthetic routes have been reported for related indoline and indole derivatives bearing trifluoromethyl and cyano substituents, which can be adapted or combined to prepare the target compound.

Synthesis of Indoline Core with Cyano and Trifluoromethyl Substituents

Starting from 1H-Indole-2-carbonitrile Derivatives

1H-Indole-2-carbonitrile derivatives serve as important intermediates for cyano-substituted indoline compounds. According to Ambeed data, 1H-indole-2-carbonitrile can be synthesized efficiently by dehydration of indole-2-carboxamide using reagents such as phosphorus oxychloride or dichlorophenylphosphine oxide, achieving yields from 63% to 90% under reflux or heating conditions.

For example:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Dehydration of indole-2-carboxamide with phosphorus oxychloride in chloroform, reflux 2 h | POCl3, CHCl3, reflux 2 h | 66.4% | Purification by column chromatography, mp 94-95 °C |

| Dehydration with dichlorophenylphosphine oxide, 80 °C overnight | Phosphine oxide, 80 °C, overnight | 90% | Silica gel chromatography purification |

These cyano-indole intermediates can be subsequently functionalized to indoline derivatives by reduction or cyclization.

Introduction of Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position is typically introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted precursors. While direct trifluoromethylation methods vary, the literature suggests that substrates containing trifluoromethyl groups tolerate a variety of reaction conditions well, as seen in imidazo and pyridine derivatives synthesis.

Acetylation of Indoline Nitrogen

The acetylation of the indoline nitrogen (N-1) is commonly achieved using acetyl chloride or acetic anhydride under mild conditions. Protection of the nitrogen prior to other substitutions is sometimes employed to avoid side reactions, as reported in the synthesis of acetylindole derivatives.

Representative Synthetic Route Example

Based on the combination of literature data, a plausible synthetic route to 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile could be:

Synthesis of 4-(trifluoromethyl)indole-5-carbonitrile : Starting from 4-(trifluoromethyl)indole, introduce the cyano group at the 5-position via directed lithiation followed by quenching with a cyanide source or via electrophilic substitution.

Reduction of Indole to Indoline : Catalytic hydrogenation over Pd/C under H2 atmosphere reduces the indole double bond to the indoline ring.

Acetylation of Indoline Nitrogen : Treat the indoline with acetyl chloride or acetic anhydride in the presence of a base to afford the N-acetylated product.

Data Table: Summary of Key Synthetic Steps and Conditions

Analyse Des Réactions Chimiques

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Mécanisme D'action

The mechanism of action of 1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : The -CF₃ group in the target compound is a strong electron-withdrawing group (EWG), comparable to -Cl in Pyridalyl , but offers superior metabolic stability. The -CN group (also an EWG) enhances polarity, contrasting with the electron-donating -OCH₃ in 11b .

- Steric Effects : The 4-CF₃ substituent introduces steric bulk, which may hinder rotational freedom or binding interactions compared to smaller groups like -OCH₃ in 11b .

Physicochemical Properties

Hypothesized properties of the target compound, inferred from analogs:

Activité Biologique

1-Acetyl-4-(trifluoromethyl)indoline-5-carbonitrile is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features an indoline core with a trifluoromethyl group and a carbonitrile functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interaction with androgen receptors, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-acetyl-4-(trifluoromethyl)indoline-5-carbonitrile is C12H8F3N3O. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a suitable candidate for drug development. Its structural characteristics are summarized in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | C12H8F3N3O |

| Indoline Structure | Present |

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Carbonitrile Functional Group | Contributes to biological activity |

Modulation of Androgen Receptors

Research indicates that 1-acetyl-4-(trifluoromethyl)indoline-5-carbonitrile acts as a selective androgen receptor modulator (SARM). SARMs are crucial for treating conditions like muscle wasting and osteoporosis. The compound demonstrates significant binding affinity to androgen receptors, which is essential for its therapeutic effects. Studies have shown that compounds with similar structures can effectively modulate these receptors, leading to anabolic effects on muscle tissue and bone density improvement.

Anti-inflammatory Properties

In addition to its role as a SARM, this compound exhibits anti-inflammatory properties typical of indole derivatives. The presence of the carbonitrile group may enhance its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Research has suggested that indole derivatives can interfere with pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of 1-acetyl-4-(trifluoromethyl)indoline-5-carbonitrile:

- Androgen Receptor Binding Studies : In vitro assays demonstrated that this compound binds effectively to androgen receptors, showing a higher affinity compared to other known SARMs.

- Anti-inflammatory Activity : Experimental models indicated that treatment with the compound resulted in a significant reduction in markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential application in inflammatory conditions.

-

Comparative Analysis with Similar Compounds : A comparative study highlighted the unique pharmacological profile of 1-acetyl-4-(trifluoromethyl)indoline-5-carbonitrile against structurally related compounds:

- 1-Acetylindole : Lacks trifluoromethyl group; simpler structure.

- 4-Trifluoromethylindole : Does not contain carbonitrile; primarily studied for electronic properties.

- Indoline-5-carbonitrile : Lacks acetyl and trifluoromethyl groups; serves as a less complex analog.

This comparative analysis emphasizes how the inclusion of both acetyl and trifluoromethyl groups in 1-acetyl-4-(trifluoromethyl)indoline-5-carbonitrile contributes to its unique biological activity.

Q & A

Q. How can computational models predict the environmental impact of this compound’s metabolites?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.